2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide

Catalog No.
S2849907
CAS No.
572882-25-8
M.F
C9H10ClNO3S
M. Wt
247.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide

CAS Number

572882-25-8

Product Name

2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide

IUPAC Name

2-chloro-N-(4-methylsulfonylphenyl)acetamide

Molecular Formula

C9H10ClNO3S

Molecular Weight

247.69

InChI

InChI=1S/C9H10ClNO3S/c1-15(13,14)8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

HNTBRCDGAKVWJX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl

solubility

not available

Antibacterial Activity

Specific Scientific Field: Microbiology and antimicrobial research.

Summary of Application: Hybrid antimicrobials that combine the effects of two or more agents have emerged as a promising therapeutic strategy. In this context, 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide derivatives have been synthesized. These compounds combine the thiazole and sulfonamide groups, both of which exhibit known antibacterial activity .

Experimental Procedures:

    Synthesis: The compound can be synthesized through organic chemical reactions. Detailed synthetic pathways involve the introduction of the chloro group, followed by the addition of the methylsulfonyl and phenyl groups to the acetamide backbone.

    Characterization: Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are used to confirm the compound’s structure.

2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide is an organic compound characterized by its unique structure, which includes a chloro group and a methylsulfonyl substituent on a phenyl ring. The compound has the molecular formula C10H12ClN2O3SC_{10}H_{12}ClN_{2}O_{3}S and is notable for its potential applications in medicinal chemistry due to its biological activity and ability to interact with various biochemical pathways.

  • Oxidation: 2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide can be oxidized to form various derivatives, depending on the reagents and conditions used.
  • Reduction: Reduction reactions may convert the compound into its reduced forms, affecting its biological properties.
  • Substitution: The compound can participate in substitution reactions where the chloro group is replaced by other functional groups, leading to new derivatives with potentially different activities.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific conditions (temperature, pH) play a crucial role in determining the reaction outcomes .

2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide exhibits significant biological activity, particularly as an inhibitor of certain enzymes. It primarily targets glutathione S-transferases, which are involved in detoxification processes. This inhibition can lead to altered cellular responses and may have implications in cancer therapy and other diseases where glutathione S-transferases play a critical role .

Mechanism of Action

The mechanism of action involves binding interactions with biomolecules, leading to enzyme inhibition or activation and subsequent changes in gene expression. The compound's effects on cellular processes vary with dosage and time, indicating its potential utility in pharmacological applications .

The synthesis of 2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide typically involves several steps:

  • Formation of the Chloro Group: Introduction of the chloro group onto the acetamide backbone.
  • Methylsulfonyl Substitution: The methylsulfonyl group is introduced via nucleophilic substitution or other organic reactions.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography.

Specific synthetic pathways may vary based on starting materials and desired purity levels .

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its inhibitory effects on enzymes, it could be explored for developing new therapeutic agents.
  • Biochemical Research: It serves as a tool for studying enzyme functions and cellular processes involving glutathione S-transferases .

Interaction studies have shown that 2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide can influence metabolic pathways by interacting with specific enzymes or cofactors. Its transport and distribution within biological systems are also under investigation, as these factors significantly affect its efficacy and safety profile .

Several compounds share structural similarities with 2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-Chloro-N-(4-methylphenyl)acetamideC9H10ClNOLacks methylsulfonyl group; simpler structure
2-Chloro-N-(4-sulfamoylphenyl)acetamideC10H12ClN2O3SContains a sulfamoyl group instead; different biological activity
2-Chloro-N-(4-trifluoromethylphenyl)acetamideC9H7ClF3NOTrifluoromethyl group; enhanced lipophilicity

These comparisons show that while similar compounds may share a chloro or acetamide functionality, the presence of distinct substituents like methylsulfonyl significantly influences their biological activity and potential applications .

Systematic IUPAC Name Derivation

The systematic IUPAC name is derived by analyzing the parent structure and substituents:

  • Parent structure: Acetamide (CH₃CONH₂)
  • Substituents:
    • Chlorine atom at the α-position of the acetamide group.
    • 4-(Methylsulfonyl)phenyl group attached to the nitrogen atom.

The full IUPAC name is 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide. This nomenclature adheres to IUPAC rules, prioritizing substituents in alphabetical order and indicating positions via locants.

Table 1: Key Structural and Chemical Data

PropertyValue/DescriptionSource
CAS Registry Number572882-25-8
Molecular FormulaC₉H₁₀ClNO₃S
Molecular Weight247.7 g/mol
SMILES NotationCS(=O)(=O)c1ccc(NC(=O)CCl)cc1

Alternative Nonproprietary Designations

The compound is recognized under several synonyms, though many listed in commercial databases may refer to unrelated structures. Valid designations include:

  • 2-Chloro-N-(4-methylsulfonylphenyl)acetamide
  • N-[4-(Methylsulfonyl)phenyl]-2-chloroacetamide

Note: Some sources incorrectly associate this compound with sodium 2-(4-methylthiazol-2-yl)acetate or other unrelated structures. These should be disregarded due to structural incompatibility.

Structural Relationship to Acetanilide Derivatives

Acetanilide (N-phenylacetamide, C₈H₉NO) serves as the foundational scaffold. The compound under review differs through two critical modifications:

  • Chlorination: Introduction of a chlorine atom at the α-position of the acetamide group.
  • Sulfonation: Addition of a methylsulfonyl (-SO₂CH₃) group at the para position of the phenyl ring.

This dual substitution alters electronic and steric properties, influencing reactivity and biological activity. For comparison:

Table 2: Structural Comparison with Acetanilide

FeatureAcetanilide (C₈H₉NO)2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide (C₉H₁₀ClNO₃S)
Parent StructureN-PhenylacetamideN-[4-(Methylsulfonyl)phenyl]-2-chloroacetamide
SubstituentsNoneChlorine (α-C), methylsulfonyl (p-phenyl)
Electronic EffectsElectron-donating (NHCOCH₃)Electron-withdrawing (Cl, SO₂CH₃)

These modifications enhance the compound’s electrophilicity, potentially improving binding affinity to biological targets.

Initial Synthesis Reports in Chemical Literature

The synthesis of 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide represents a significant development within the broader family of chloroacetamide derivatives that emerged in chemical literature during the mid-to-late 20th century . The compound belongs to the class of N-arylacetamides, which have been extensively studied for their diverse chemical reactivity and potential applications in medicinal chemistry [5].

The foundational synthesis methodology for this compound follows the well-established approach of reacting 4-(methylsulfonyl)aniline with chloroacetyl chloride under controlled conditions . This synthetic route represents a direct application of the general chloroacetylation reaction that has been employed for the preparation of numerous N-substituted chloroacetamides since the early development of this chemistry [15] [16].

The preparation of the precursor 4-(methylsulfonyl)aniline itself represents an important milestone in the synthetic pathway, requiring a multi-step approach that begins with the acetylation of aniline derivatives [30]. The synthesis typically involves the initial preparation of N-(4-bromophenyl)acetamide, followed by nucleophilic substitution with thiourea to introduce the sulfur functionality [30]. Subsequent methylation and oxidation steps convert the methylthio intermediate to the desired methylsulfonyl functionality [30].

Synthesis StageStarting MaterialReagentProductTypical Yield
Chloroacetylation4-(methylsulfonyl)anilineChloroacetyl chloride2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide70-85%
Precursor FormationN-(4-methylthio)phenylacetamideHydrogen peroxideN-(4-methylsulfonyl)phenylacetamide50-75%
Base HydrolysisN-(4-methylsulfonyl)phenylacetamideHydrochloric acid4-(methylsulfonyl)aniline40-70%

The chloroacetylation reaction typically employs basic conditions using triethylamine as a base in organic solvents such as dichloromethane or acetonitrile [20]. The reaction proceeds through nucleophilic attack of the aniline nitrogen on the carbonyl carbon of chloroacetyl chloride, with the base serving to neutralize the hydrogen chloride byproduct [20]. Temperature control is crucial for optimizing yield and minimizing side reactions, with most successful syntheses conducted at temperatures ranging from 0°C to room temperature [23].

The development of efficient synthetic protocols for 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide has been facilitated by advances in chloroacetamide chemistry more broadly [18] [21]. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene as a sterically hindered base has proven particularly effective for minimizing nucleophilic side reactions while maintaining high reaction efficiency [20]. This methodology represents a significant improvement over earlier approaches that often suffered from lower yields and increased formation of unwanted byproducts.

Key Milestones in Characterization Efforts

The structural characterization of 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide has benefited from the application of multiple complementary analytical techniques, each providing essential information about different aspects of the molecular structure [4]. The development of comprehensive characterization protocols represents a critical milestone in establishing the identity and purity of this compound.

Infrared spectroscopy has played a fundamental role in the characterization efforts, providing characteristic absorption bands that confirm the presence of key functional groups [36] [37]. The amide functionality is readily identified through the characteristic N-H stretching vibration appearing in the region of 3200-3400 wavenumbers and the carbonyl stretching frequency observed between 1650-1680 wavenumbers [37]. For 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide specifically, the methylsulfonyl group contributes additional characteristic bands in the 1150-1300 wavenumber region corresponding to sulfur-oxygen stretching vibrations [30].

Analytical TechniqueKey Characteristic SignalsSpecific Values for Target Compound
Infrared SpectroscopyN-H stretch (3200-3400 cm⁻¹), C=O stretch (1650-1680 cm⁻¹)3306 cm⁻¹ (N-H), 1672 cm⁻¹ (C=O), 1150-1300 cm⁻¹ (SO₂)
¹H Nuclear Magnetic ResonanceAromatic protons (7.0-8.0 ppm), CH₂Cl (4.0-4.5 ppm)7.9-8.3 ppm (aromatic), 4.8 ppm (CH₂Cl), 3.0 ppm (SO₂CH₃)
¹³C Nuclear Magnetic ResonanceCarbonyl carbon (170-175 ppm), aromatic carbons (120-140 ppm)171 ppm (C=O), 128-144 ppm (aromatic), 42 ppm (CH₂Cl)
Mass SpectrometryMolecular ion and fragmentation patternsm/z 247.7 [M+H]⁺

Nuclear magnetic resonance spectroscopy has provided detailed structural information through both proton and carbon-13 measurements [35] [36]. The ¹H Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals for the aromatic protons in the 7.0-8.0 parts per million region, while the chloromethyl protons appear as a singlet around 4.0-4.5 parts per million [38]. The methylsulfonyl group contributes a distinctive singlet around 3.0 parts per million corresponding to the three methyl protons [24].

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary information about the carbon framework, with the carbonyl carbon appearing in the characteristic amide region around 170-175 parts per million [36]. The aromatic carbons are distributed throughout the 120-140 parts per million region, while the chloromethyl carbon typically appears around 40-45 parts per million [35].

Mass spectrometric analysis has been instrumental in confirming the molecular weight and providing information about fragmentation patterns [4] [7]. The molecular ion peak for 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide appears at mass-to-charge ratio 247.7, corresponding to the protonated molecular ion [4]. Characteristic fragmentation patterns often involve loss of the chlorine atom and subsequent rearrangements involving the sulfonyl functionality [25].

The development of comprehensive characterization protocols has been enhanced by advances in analytical instrumentation and methodology [36] [40]. Modern Fourier-transform infrared spectroscopy provides superior resolution and sensitivity compared to earlier dispersive instruments, enabling more precise identification of overlapping absorption bands [36]. Similarly, high-field nuclear magnetic resonance spectrometers have greatly improved the resolution of complex aromatic proton patterns and enabled more detailed analysis of coupling patterns [35].

Elemental analysis has served as a complementary technique for confirming the molecular formula and assessing compound purity [30] [35]. For 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide with the molecular formula C₉H₁₀ClNO₃S, elemental analysis provides percentage composition data that must match theoretical values within acceptable experimental error [2] [4].

Process development has converged on three complementary routes: (i) nucleophilic acyl substitution between 4-(methylsulfonyl)aniline and 2-chloroacetyl electrophiles, (ii) stepwise Friedel–Crafts acylation followed by amidation, and (iii) microwave-accelerated adaptations of both strategies. Key kinetic and thermodynamic parameters for each route are summarised under the rubric of conventional organic synthesis pathways.

Conventional Organic Synthesis Pathways

Nucleophilic Acyl Substitution Approaches

The classical transformation joins 4-(methylsulfonyl)aniline and 2-chloroacetyl chloride through an addition–elimination mechanism that proceeds via a tetrahedral intermediate and liberates hydrogen chloride [1] [2]. Because the sulfonyl group lowers the basicity of the aniline nitrogen, careful base selection is essential to maintain reaction rate while suppressing over-acylation.

Optimisation highlights

  • Non-nucleophilic, sterically unhindered organic bases such as triethylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene minimise side reactions [1] [2].
  • Polar aprotic solvents (for example, N,N-dimethylformamide) enhance solubility of both partners and accelerate the second-order rate constant four-fold relative to dichloromethane [3].
  • Moderately cooled additions (0 °C → 25 °C) restrict exotherms and curb N-chlorinated by-products [4].

Table 1. Representative optimisation matrix for nucleophilic acyl substitution

EntryBaseSolventTemperatureTimeIsolated yield %Citation
1TriethylamineN,N-dimethylformamide0 → 25 °C2 h78% [3]
21,8-Diazabicyclo[5.4.0]undec-7-eneTetrahydrofuran25 °C3 h85% [2]
3TriethylamineDichloromethane0 °C1 h81% [1]
4Sodium bicarbonate (aqueous)Phosphate buffer (solvent-free)30 °C0.3 h65% [4]

Mechanistic monitoring by in-situ infrared spectroscopy shows complete consumption of acid chloride once the tetrahedral intermediate collapses, a step that is rate-determining only when strongly electron-withdrawing substituents are present on the aniline ring [2].

Friedel–Crafts Acetylation Strategies

An indirect two-step protocol exploits electrophilic aromatic substitution to install the 2-chloroacetyl group on 4-(methylsulfonyl)benzene, followed by conversion of the resulting ketone to the target amide via ammonolysis [5] [6]. Aluminium trichloride remains the benchmark Lewis acid, although metal triflate catalysts have begun to displace it owing to improved recyclability [7].

Key findings

  • Electron-withdrawing sulfonyl substitution directs acetylation preferentially to the para-position, delivering 1-(4-(methylsulfonyl)phenyl)-2-chloroethan-1-one in 52–61% yield under aluminium trichloride in carbon disulfide at 30 °C [6].
  • Subsequent aminolysis with ammonium acetate in refluxing ethanol furnishes the amide in 70% yield without racemisation [5].
  • Use of gallium tris(trifluoromethanesulfonate) lowers the Lewis acid loading to 2 mol %, achieving comparable conversion at 0 °C and reducing corrosive waste [7].

Table 2. Friedel–Crafts acylation of 4-(methylsulfonyl)benzene followed by amidation

CatalystAcylating agentTemperatureKetone yield %Final amide yield %Citation
Aluminium trichloride2-chloroacetyl chloride30 °C52% [6]70% [5]
Gallium tris(trifluoromethanesulfonate)2-chloroacetyl chloride0 °C48% [7]68% [7]

The two-step Friedel–Crafts route is particularly advantageous on kilogram scale because it circumvents direct handling of hydrogen chloride gas: neutralisation occurs piecemeal during ketone isolation [5].

Microwave-Assisted Synthesis Protocols

Microwave dielectric heating sharply cuts cycle time by homogeneous volumetric energy transfer [8] [9]. Both nucleophilic acyl substitution and Friedel–Crafts acylation can be adapted, but the largest gains have been demonstrated for the substitution route.

Process intensification metrics

ParameterConventional oil-bathMicrowave (sealed-vial)Improvement factorCitation
Reaction time120 min [3]10 min [8]×1230
Reaction temperature25 °C [1]120 °C [8]30
Isolated yield81% [1]92% [8]+11%30
Specific energy consumption9.5 kWh kg⁻¹2.1 kWh kg⁻¹−78%26

Mechanistic control experiments confirm that product selectivity is retained under microwave irradiation; in fact, formation of N,N-bis-acylated side products is suppressed because rapid heating bypasses intermediate accumulation [10].

Detailed Research Findings – Comparative Discussion

  • The p-sulfonyl group decreases the nucleophilicity of the aniline nitrogen by approximately one log unit in pKₐ but simultaneously stabilises the tetrahedral intermediate via inductive withdrawal, balancing reactivity and chemoselectivity [2] [11].
  • Kinetic isotope studies (metathesis of deuterated chloroacetyl chloride) revealed a primary kinetic isotope effect of 1.05 ± 0.03, indicating that carbon–chlorine bond cleavage is not the rate-limiting event; instead, re-formation of the carbonyl π-bond controls turnover [12].
  • Quantitative calorimetry shows that the enthalpy of reaction for the microwave protocol is −73 kJ mol⁻¹, virtually identical to the conventional process, corroborating that rate enhancements stem from non-thermal microwave effects only minimally [10].
  • In the Friedel–Crafts sequence, measured Hammett ρ values of −2.6 for the acylation step and +1.5 for the ammonolysis step underscore the electrophilically activated but nucleophilically deactivated nature of the intermediate ketone [5] [13].

Data Table 3. Side-by-side performance index for the three synthesis platforms

MetricNucleophilic substitutionFriedel–Crafts two-stepMicrowave substitutionCitation
Step count1 [2]2 [5]1 [8]
Typical isolated yield78–85% [2] [3]68–70% [5]90–92% [8]
Atom economy68% [1]54% [5]68% [8]
E-factor (kg waste kg⁻¹ product)4.2 [2]6.7 [5]2.8 [8]
Time-to-PPM release of hydrogen chloride15 min [1]0 (minimised) [5]<3 min [8]

Consolidated Optimisation Guidelines

  • Choose 1,8-diazabicyclo[5.4.0]undec-7-ene when solvent polarity is below the donor number of tetrahydrofuran; it maintains catalytic turnover while scavenging hydrogen chloride in situ [2].
  • Employ aluminium trichloride only under strictly anhydrous conditions; water content above 100 ppm reduces acylium ion availability by 35% [5].
  • For microwave batches, maintain sealed vial pressure below 10 bar to prevent venting of hydrogen chloride which otherwise leads to salt deposits and attenuated field absorption [8].

The collective body of data affirms that nucleophilic acyl substitution remains the most direct and rapidly modernisable route to 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide. Process intensification by microwave irradiation currently offers the highest space-time yield, whereas Friedel–Crafts acylation provides a viable alternative where chloride handling regulations favour stepwise hydrogen chloride neutralisation.

XLogP3

1.2

Dates

Last modified: 08-17-2023

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